8-[[4-(4-Methoxyphenyl)piperazin-1-yl]methyl]-3-methyl-7-[(3-methylphenyl)methyl]purine-2,6-dione
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Overview
Description
8-[[4-(4-Methoxyphenyl)piperazin-1-yl]methyl]-3-methyl-7-[(3-methylphenyl)methyl]purine-2,6-dione is a complex organic compound with a molecular formula of C19H24N6O3 This compound is part of the purine family and features a piperazine ring substituted with a methoxyphenyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 8-[[4-(4-Methoxyphenyl)piperazin-1-yl]methyl]-3-methyl-7-[(3-methylphenyl)methyl]purine-2,6-dione typically involves multiple steps. One common method starts with the preparation of the piperazine derivative, followed by its reaction with a purine precursor. The reaction conditions often include the use of organic solvents such as dichloromethane or ethanol, and catalysts like palladium on carbon (Pd/C) to facilitate the coupling reactions.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch reactors where the reaction conditions are carefully controlled to ensure high yield and purity. The process may include steps such as crystallization, filtration, and drying to isolate and purify the final product.
Chemical Reactions Analysis
Types of Reactions
8-[[4-(4-Methoxyphenyl)piperazin-1-yl]methyl]-3-methyl-7-[(3-methylphenyl)methyl]purine-2,6-dione can undergo various chemical reactions, including:
Oxidation: This reaction can be facilitated by oxidizing agents like potassium permanganate (KMnO4) or hydrogen peroxide (H2O2).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) can be used.
Substitution: Nucleophilic substitution reactions can occur, especially at the piperazine ring, using reagents like alkyl halides.
Common Reagents and Conditions
Oxidation: KMnO4 in an aqueous medium.
Reduction: NaBH4 in methanol.
Substitution: Alkyl halides in the presence of a base like sodium hydroxide (NaOH).
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while reduction can produce deoxygenated compounds.
Scientific Research Applications
8-[[4-(4-Methoxyphenyl)piperazin-1-yl]methyl]-3-methyl-7-[(3-methylphenyl)methyl]purine-2,6-dione has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a biochemical probe to study cellular processes.
Medicine: Explored for its therapeutic potential in treating various diseases, including neurological disorders.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 8-[[4-(4-Methoxyphenyl)piperazin-1-yl]methyl]-3-methyl-7-[(3-methylphenyl)methyl]purine-2,6-dione involves its interaction with specific molecular targets within cells. It may act on neurotransmitter receptors or enzymes, modulating their activity and influencing cellular pathways. The exact pathways and targets can vary depending on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
- 1,3-Dimethyl-8-[(4-methyl-1-piperazinyl)methyl]-7-(3-phenylpropyl)-3,7-dihydro-1H-purine-2,6-dione
- 8-[(4-Benzyl-1-piperazinyl)methyl]-1,3-dimethyl-7-(2-phenylethyl)-3,7-dihydro-1H-purine-2,6-dione
Uniqueness
8-[[4-(4-Methoxyphenyl)piperazin-1-yl]methyl]-3-methyl-7-[(3-methylphenyl)methyl]purine-2,6-dione is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Its methoxyphenyl group and piperazine ring contribute to its unique reactivity and potential therapeutic applications.
Properties
Molecular Formula |
C26H30N6O3 |
---|---|
Molecular Weight |
474.6 g/mol |
IUPAC Name |
8-[[4-(4-methoxyphenyl)piperazin-1-yl]methyl]-3-methyl-7-[(3-methylphenyl)methyl]purine-2,6-dione |
InChI |
InChI=1S/C26H30N6O3/c1-18-5-4-6-19(15-18)16-32-22(27-24-23(32)25(33)28-26(34)29(24)2)17-30-11-13-31(14-12-30)20-7-9-21(35-3)10-8-20/h4-10,15H,11-14,16-17H2,1-3H3,(H,28,33,34) |
InChI Key |
FEPFZPFXLKAHJJ-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=CC=C1)CN2C(=NC3=C2C(=O)NC(=O)N3C)CN4CCN(CC4)C5=CC=C(C=C5)OC |
Origin of Product |
United States |
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